molecular formula C13H14N2OS B4179887 5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide

5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide

Cat. No. B4179887
M. Wt: 246.33 g/mol
InChI Key: AEQQUNVDOPJXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide is a chemical compound that has gained attention in the scientific community due to its potential in various research applications. This compound is commonly referred to as "MTIP" and belongs to the class of selective dopamine D3 receptor antagonists.

Scientific Research Applications

MTIP has been extensively studied for its potential in various research applications. One of the major areas of research is in the field of addiction. MTIP has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential in the treatment of addiction. Additionally, MTIP has also been investigated for its potential in the treatment of Parkinson's disease, schizophrenia, and other neurological disorders.

Mechanism of Action

MTIP acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic and mesocortical pathways of the brain. The mesolimbic and mesocortical pathways are involved in reward, motivation, and cognition. By blocking the dopamine D3 receptor, MTIP reduces the activity of the mesolimbic and mesocortical pathways, which in turn reduces drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
MTIP has been shown to have several biochemical and physiological effects. In animal models, MTIP has been shown to reduce drug-seeking behavior, increase locomotor activity, and reduce anxiety-like behavior. Additionally, MTIP has been shown to modulate the release of dopamine in the brain, suggesting its potential in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of MTIP is its selectivity for the dopamine D3 receptor. This selectivity allows for more precise targeting of the mesolimbic and mesocortical pathways, reducing the potential for off-target effects. Additionally, MTIP has been shown to have a favorable safety profile in animal models.
One of the limitations of MTIP is its limited solubility in water. This can make it difficult to administer in certain experimental settings. Additionally, the effects of MTIP may vary depending on the specific animal model used, which can make it difficult to generalize the findings.

Future Directions

For research include the development of more effective treatments for addiction, further investigation of its potential in the treatment of neurological disorders, and the development of more soluble forms of the compound.

properties

IUPAC Name

5-methyl-N-(1-pyridin-4-ylethyl)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-9-7-12(8-17-9)13(16)15-10(2)11-3-5-14-6-4-11/h3-8,10H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEQQUNVDOPJXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CS1)C(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-[1-(4-pyridinyl)ethyl]-3-thiophenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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